methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate
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Overview
Description
Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol . The reaction mixture is heated under reflux conditions for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Agriculture: The compound is explored for its potential use as a fungicide or herbicide due to its triazole moiety.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit fungal enzymes, thereby exhibiting antifungal activity . The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate.
Ethyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate: A similar compound with an ethyl ester group instead of a methyl ester group.
Uniqueness: this compound is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the methyl ester group can affect the compound’s solubility, stability, and interaction with biological targets compared to its ethyl ester counterpart.
Properties
CAS No. |
1502182-37-7 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 2-(4-methyl-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C6H9N3O2/c1-9-4-7-8-5(9)3-6(10)11-2/h4H,3H2,1-2H3 |
InChI Key |
BOTDGGBMJLBJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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